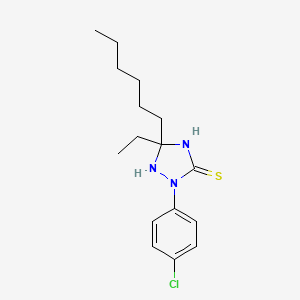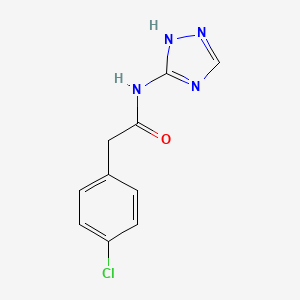
2-(4-Chlorophenyl)-5-ethyl-5-hexyl-1,2,4-triazolidine-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-5-ethyl-5-hexyl-1,2,4-triazolidine-3-thione is a heterocyclic compound that belongs to the class of triazolidine derivatives. This compound is characterized by the presence of a triazolidine ring, which is a five-membered ring containing three nitrogen atoms and one sulfur atom. The compound also features a chlorophenyl group, an ethyl group, and a hexyl group attached to the triazolidine ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-ethyl-5-hexyl-1,2,4-triazolidine-3-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethylamine and hexylamine in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized with thiourea to form the desired triazolidine-3-thione ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5-ethyl-5-hexyl-1,2,4-triazolidine-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted triazolidine derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-5-ethyl-5-hexyl-1,2,4-triazolidine-3-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-ethyl-5-hexyl-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular pathways and targets are still under investigation, but the compound’s structure allows it to form stable interactions with various biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-5-ethyl-5-methyl-1,2,4-triazolidine-3-thione: Similar structure but with a methyl group instead of a hexyl group.
2-(4-Chlorophenyl)-5-ethyl-5-propyl-1,2,4-triazolidine-3-thione: Similar structure but with a propyl group instead of a hexyl group.
2-(4-Chlorophenyl)-5-ethyl-5-butyl-1,2,4-triazolidine-3-thione: Similar structure but with a butyl group instead of a hexyl group.
Uniqueness
The uniqueness of 2-(4-Chlorophenyl)-5-ethyl-5-hexyl-1,2,4-triazolidine-3-thione lies in its specific combination of substituents, which imparts distinct chemical and biological properties. The presence of the hexyl group, in particular, may influence the compound’s lipophilicity and ability to interact with lipid membranes, potentially enhancing its biological activity compared to similar compounds with shorter alkyl chains.
Properties
Molecular Formula |
C16H24ClN3S |
|---|---|
Molecular Weight |
325.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-ethyl-5-hexyl-1,2,4-triazolidine-3-thione |
InChI |
InChI=1S/C16H24ClN3S/c1-3-5-6-7-12-16(4-2)18-15(21)20(19-16)14-10-8-13(17)9-11-14/h8-11,19H,3-7,12H2,1-2H3,(H,18,21) |
InChI Key |
ICNVXUYBYAAWAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(NC(=S)N(N1)C2=CC=C(C=C2)Cl)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (2E)-2-({1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarboxylate](/img/structure/B11610717.png)
![6-(4-Ethoxy-3-methoxyphenyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11610725.png)
![3-(4-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B11610727.png)
![5-(5-bromo-3-ethoxy-2-hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11610733.png)
![2-methoxy-4-{(E)-[2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B11610740.png)
![N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B11610750.png)
![Ethyl 4-{[4-(pyrrolidin-1-yl)phenyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B11610753.png)
![6-imino-2-oxo-N-prop-2-enyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610758.png)

![3-(4-chlorophenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one](/img/structure/B11610769.png)
![(5E)-1-(4-methoxyphenyl)-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11610773.png)
![N-ethyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610784.png)
![(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11610793.png)
